![molecular formula C36H40N2O2 B1294999 苯胺,4,4'-(1,2-乙撑基)双[N-[(4-丁氧基苯基)亚甲基]- CAS No. 59261-10-8](/img/structure/B1294999.png)

苯胺,4,4'-(1,2-乙撑基)双[N-[(4-丁氧基苯基)亚甲基]-

描述

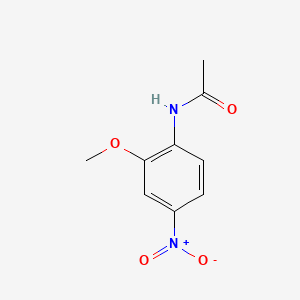

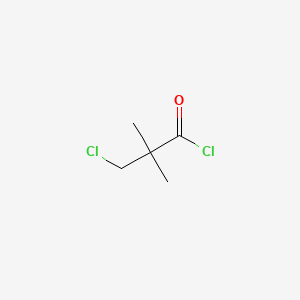

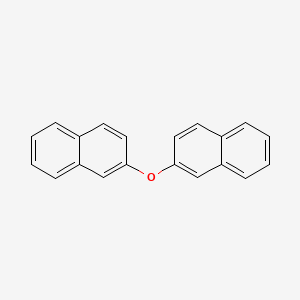

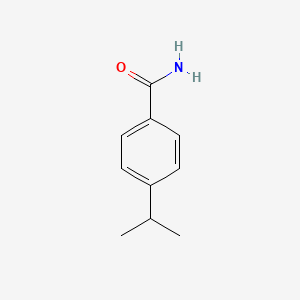

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-] is a chemical compound with the formula C36H40N2O2 . It is also known by its CAS number 59261-10-8 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C36H40N2O2 . The InChI representation of the molecule is also available . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It has a melting point of 133-137 °C and a boiling point of 342.14°C (rough estimate) . The density is estimated to be 0.9678 . The compound appears as a white to gray to brown powder .科学研究应用

Chemical Analysis

This compound can be used in chemical analysis, particularly in High-Performance Liquid Chromatography (HPLC). It can be analyzed by a reverse phase (RP) HPLC method with simple conditions .

Phase Transition Studies

The molecular structure and conformational properties of the compound have been examined at temperatures of crystal → nematic and nematic → isotropic liquid phase transitions . This makes it useful in studies related to phase transitions in materials.

Dye Manufacturing

Although not directly related to “Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxybenzylidene]-”, a similar compound, “4,4′-Methylenebis(N,N-dimethyl)benzenamine”, is used as an intermediate in the manufacture of at least six dyes and one pigment . It’s possible that “Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-” could have similar applications.

Polymer Synthesis

A series of bis(phosphonic acid)amino-polymers were synthesized in one pot by the Moedrizer-Irani procedure with excellent yields from the single amino-terminated or the double amino-terminated polyethers . This suggests potential applications in polymer synthesis.

Corrosion Inhibition

Aminobis(phosphonic acids), a class of compounds to which “Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-” belongs, are often used in the inhibition of scale or corrosion for their strong metal-binding abilities .

Biological Activities

Aminobis(phosphonic acids) exhibit a wide variety of biological activities . While specific biological applications for “Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-” are not mentioned, it’s possible that it could have similar biological applications.

安全和危害

属性

IUPAC Name |

1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNKRTXSIXNCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069317 | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

CAS RN |

59261-10-8 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[N-[(4-butoxyphenyl)methylene]benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59261-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the molecular structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- in its application for gas-liquid chromatography?

A1: Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, also known as N,N'-Bis(p-butoxybenzylidene)-α,α′-bi-p-toluidine, exhibits a distinct molecular structure that contributes to its effectiveness as a stationary phase in gas-liquid chromatography, specifically for separating polycyclic aromatic hydrocarbons (PAHs).

Q2: What insights does X-ray crystallography provide into the structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- and its relation to its mesogenic properties?

A2: X-ray structural analysis [] reveals that Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- crystallizes in the triclinic system with a space group of P1. The analysis further indicates that the molecule exists in two nearly planar symmetrical fractions with a 63.5° angle between them.

Q3: How does Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- compare to commercially available stationary phases like Dexsil 300 in PAH separations?

A3: While the provided abstracts [, , ] primarily focus on the structural characteristics and mesogenic properties of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, one abstract [] mentions a comparative study with Dexsil 300.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)